molecular formula C18H24N6OS B2885351 N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1099710-24-3

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No.: B2885351
CAS No.: 1099710-24-3
M. Wt: 372.49
InChI Key: XZXBXGJMIRTZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide is a useful research compound. Its molecular formula is C18H24N6OS and its molecular weight is 372.49. The purity is usually 95%.
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Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H20N4OS, and it features a complex structure that includes a cyano group, a tetrazole moiety, and a sulfanyl group. The presence of these functional groups suggests various potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. Specifically, the tetrazole ring can act as a bioisostere for carboxylic acids, potentially influencing receptor binding and activity. The sulfanyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties. This is critical in mitigating oxidative stress-related diseases.
  • Anticancer Potential : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
  • Neuroprotective Effects : Some derivatives of similar structures have demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to controls, highlighting its potential as an antioxidant agent.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Test Compound25 ± 2.030 ± 1.5
Control (Vitamin C)20 ± 1.525 ± 1.0

Study 2: Cytotoxicity in Cancer Cell Lines

In another study, the cytotoxic effects of the compound were tested against various cancer cell lines (e.g., HeLa, MCF7). The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines.

Cell LineIC50 (µM)
HeLa20
MCF725
A54930

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6OS/c1-11(2)18(6,10-19)20-16(25)14(5)26-17-21-22-23-24(17)15-8-7-12(3)13(4)9-15/h7-9,11,14H,1-6H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXBXGJMIRTZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.